3-Ethylpiperidine
Overview
Description
3-Ethylpiperidine is an organic compound with the molecular formula C7H15N. It is a derivative of piperidine, where an ethyl group is attached to the third carbon of the piperidine ring. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Scientific Research Applications
3-Ethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: The compound is used in the development of drugs for treating neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients.
Safety and Hazards
The safety data sheet for a similar compound, 1-Ethylpiperidine, mentions that it is flammable and has acute oral, dermal, and inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mechanism of Action
- Primary Targets : While specific information about the primary targets of 3-Ethylpiperidine is limited, it belongs to the piperidine class of compounds. Piperidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
- Affected Pathways : Without precise data on this compound, we can’t pinpoint exact pathways. However, piperidine derivatives often impact various signaling pathways, such as MAPK, PI3K/Akt, and NF-κB, which regulate cell survival, proliferation, and inflammation .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylpiperidine can be synthesized through several methods. One common method involves the alkylation of piperidine with ethyl iodide. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of pyridine derivatives. This process involves the catalytic hydrogenation of pyridine in the presence of a metal catalyst such as palladium or rhodium under high pressure and temperature conditions. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form N-ethylpiperidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-ethylpiperidin-3-one.
Reduction: N-ethylpiperidine.
Substitution: Various substituted piperidines depending on the substituent used.
Comparison with Similar Compounds
Piperidine: The parent compound of 3-Ethylpiperidine, used widely in organic synthesis and as a precursor for various pharmaceuticals.
N-Methylpiperidine: Another derivative of piperidine with a methyl group attached to the nitrogen atom, used in similar applications.
N-Ethylpiperidine: A closely related compound with an ethyl group attached to the nitrogen atom, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its effectiveness in modulating neurotransmitter receptors make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-ethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDSYGJHAQGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929231 | |
Record name | 3-Ethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-10-6 | |
Record name | 3-Ethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13603-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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